molecular formula C20H29N3O3S B14172192 tert-butyl N-[5-[5-[(3-methylphenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]pentyl]carbamate CAS No. 575461-90-4

tert-butyl N-[5-[5-[(3-methylphenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]pentyl]carbamate

Cat. No.: B14172192
CAS No.: 575461-90-4
M. Wt: 391.5 g/mol
InChI Key: KJBNRQLXRRCLQF-UHFFFAOYSA-N
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Description

tert-Butyl N-[5-[5-[(3-methylphenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]pentyl]carbamate is a complex organic compound that features a tert-butyl carbamate group, an oxadiazole ring, and a sulfanyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[5-[5-[(3-methylphenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]pentyl]carbamate typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using a thiol and an appropriate leaving group.

    Attachment of the tert-Butyl Carbamate Group: The final step involves the reaction of the intermediate with tert-butyl chloroformate in the presence of a base to form the carbamate group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[5-[5-[(3-methylphenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]pentyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The tert-butyl carbamate group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Substitution reactions can be carried out using nucleophiles like amines or alcohols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted carbamates.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[5-[5-[(3-methylphenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]pentyl]carbamate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study the effects of oxadiazole derivatives on biological systems. It may have potential as a lead compound for the development of new drugs.

Medicine

In medicinal chemistry, the compound’s structure suggests potential applications as an antimicrobial or anticancer agent. Further research is needed to explore these possibilities.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of tert-butyl N-[5-[5-[(3-methylphenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]pentyl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring and sulfanyl group may play key roles in binding to these targets and exerting biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A simpler compound with similar protective group properties.

    N-Boc-protected anilines: Compounds with similar protective groups used in organic synthesis.

    Tetrasubstituted pyrroles: Compounds with similar functional groups used in medicinal chemistry.

Uniqueness

tert-Butyl N-[5-[5-[(3-methylphenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]pentyl]carbamate is unique due to its combination of a tert-butyl carbamate group, an oxadiazole ring, and a sulfanyl-substituted phenyl group. This unique structure provides it with distinct chemical and biological properties that are not found in simpler compounds.

Properties

CAS No.

575461-90-4

Molecular Formula

C20H29N3O3S

Molecular Weight

391.5 g/mol

IUPAC Name

tert-butyl N-[5-[5-[(3-methylphenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]pentyl]carbamate

InChI

InChI=1S/C20H29N3O3S/c1-15-9-8-10-16(13-15)14-27-19-23-22-17(25-19)11-6-5-7-12-21-18(24)26-20(2,3)4/h8-10,13H,5-7,11-12,14H2,1-4H3,(H,21,24)

InChI Key

KJBNRQLXRRCLQF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NN=C(O2)CCCCCNC(=O)OC(C)(C)C

solubility

11.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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